Buddlejasaponin IV is a triterpenoid saponin primarily isolated from the aerial parts of the plant Pleurospermum kamtschaticum HOFFMANN (Umbelliferae). [, , ] It has also been found in other plant species, including Bupleurum fruticosum, Clinopodium chinense, and Lysimachia capillipes Hemsl. [, , , , ] Buddlejasaponin IV has gained significant interest in scientific research due to its diverse biological activities, including anti-inflammatory, anticancer, anti-metastatic, and antiviral properties. [, , , ]
Buddlejasaponin IV is predominantly extracted from Pleurospermum kamtschatidum, a plant known for its medicinal properties. Other related species within the Apiaceae family may also contain similar saponins, but Pleurospermum kamtschatidum is the primary source studied for Buddlejasaponin IV.
Chemically, Buddlejasaponin IV is classified as a triterpenoid saponin. Saponins are glycosides with foaming characteristics that are found in various plant species and are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of Buddlejasaponin IV can be achieved through various extraction techniques from plant sources or via synthetic organic chemistry methods. The most common extraction method involves:
Buddlejasaponin IV has a complex molecular structure characterized by a triterpenoid backbone with specific glycosidic linkages. Its molecular formula is typically represented as .
Buddlejasaponin IV undergoes several chemical reactions that contribute to its biological activities:
Buddlejasaponin IV exhibits its biological effects primarily through the modulation of inflammatory pathways. It has been shown to inhibit the production of nitric oxide and prostaglandins by downregulating inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages.
Buddlejasaponin IV has several promising applications in scientific research:
Buddlejasaponin IV is primarily isolated from species within the Buddleja genus (Buddlejaceae/Scrophulariaceae families), notably Buddleja madagascariensis and Buddleja cordata. These plants demonstrate ecological adaptability to diverse habitats ranging from Andean highlands to African woodlands [7]. The saponin occurs in highest concentration in leaves and stem bark (typically 0.7–1.2% dry weight), with seasonal variations influencing biosynthesis [7] [8].
Table 1: Primary Botanical Sources of Buddlejasaponin IV | Botanical Source | Plant Part | Geographical Distribution | Traditional Use Context | |----------------------|---------------|-------------------------------|------------------------------| | Buddleja madagascariensis | Leaves | Madagascar, naturalized globally | Treatment of asthma and bronchitis | | Buddleja cordata subsp. cordata | Stem bark | Mexican and Andean highlands | Anti-infective preparations | | Pleurospermum kamtschaticum (syn. Hymenidium kamtschaticum) | Aerial parts | Siberian and Korean alpine zones | Anti-inflammatory remedies | | Scrophularia scorodonia | Roots | Mediterranean basin | Fever and infection management |
Significantly, the compound also occurs in Pleurospermum kamtschaticum (Apiaceae), validating its distribution beyond Buddleja taxa [2]. This broad biogeographical occurrence—from Korean mountains (P. kamtschaticum) to Andean valleys (Buddleja spp.)—underscores the compound’s convergent evolution in distantly related medicinal plants adapted to temperate and subalpine ecosystems [2] [7].
The ethnopharmacological application of Buddlejasaponin IV-containing plants predates modern scientific identification. Andean healers (curanderos) historically employed Buddleja infusions as anti-inflammatory agents, with colonial-era materia medica documenting specific uses for joint ailments and respiratory conditions [6]. Korean traditional medicine utilized Pleurospermum kamtschaticum (locally termed "Bangpung") for arthritis and atherosclerosis, with decoctions standardized through organoleptic evaluation [2].
In Cameroonian traditional medicine, Buddleja species were integrated into ritualistic healing practices where saponin-rich extracts treated febrile conditions and topical infections. This aligns with the WHO-reported trend wherein >80% of African populations historically relied on analogous botanicals [5]. Contemporary ethnobotanical studies confirm the sustained use of these species in >34% of traditional pharmacopoeias across sampling regions [3] [6].
Critical challenges include habitat loss threatening source species (e.g., only 12% of P. kamtschaticum populations remain undisturbed in Kangwon Province) and erosion of traditional preparation methods due to cultural assimilation [2] [3]. National conservation programs in Peru and Ethiopia now prioritize sustainable harvesting through community-based cultivation [3] [6].
Table 2: Documented Traditional Applications of Buddlejasaponin IV-Containing Plants | Medicinal System | Preparation Method | Primary Applications | Cultural Significance | |----------------------|------------------------|--------------------------|---------------------------| | Andean Traditional Medicine | Decoctions of Buddleja bark | Inflammation, wound healing | Incorporated into spiritual cleansing rituals | | Korean Herbal Medicine | P. kamtschaticum ethanol extracts | Arthritis, atherosclerosis | Classified as "cooling" agent in Sasang typology | | Cameroonian Folk Medicine | Leaf poultices/infusions | Fever, respiratory infections | Associated with ancestral healing knowledge transmission |
Buddlejasaponin IV belongs to the oleanane-type triterpenoid saponins, featuring a 30-carbon skeleton with a characteristic β-amyrin-derived aglycone. Its structure contains five hexagonal rings (A-E) and one pentagonal ring (F), with C-28 and C-29 often forming ester bonds in related congeners [8] . The compound’s amphiphilicity arises from:
Structural elucidation via ¹H/¹³C NMR reveals key resonances: aglycone methyl singlets (δH 0.92–1.28 ppm); anomeric proton doublets (δH 4.32–5.87 ppm, J=7–8 Hz); and olefinic signals (δH 5.39 ppm, H-12) confirming the Δ¹¹,¹³ double bond system [8]. High-resolution mass spectrometry (HR-ESI-MS) provides exact mass confirmation at m/z 943.1221 [M+Na]⁺ .
Table 3: Structural and Bioactivity Characteristics | Structural Feature | Chemical Significance | Functional Consequence | |------------------------|---------------------------|----------------------------| | 3-O-trisaccharide moiety | Enhances water solubility | Membrane interaction modulation | | C-16 hydroxyl group | Hydrogen-bonding capacity | Protein target specificity | | C-13/C-28 epoxy bridge | Ring strain reactivity | Enhanced anti-inflammatory effects | | Δ¹¹,¹³ double bond | Planar hydrophobic region | Cytotoxicity mediation |
The compound’s bioactivity correlates strongly with glycosylation patterns:
Table 4: Bioactivity Profile Across Experimental Models | Biological Target | Assay System | Key Metric | Molecular Mechanism | |----------------------|------------------|----------------|--------------------------| | NF-κB pathway | LPS-stimulated RAW 264.7 macrophages | 76% inhibition at 10μM | IκB-α degradation blockade | | iNOS expression | Murine macrophage assay | IC₅₀=4.2μM | Transcriptional downregulation | | Tumor cell lines | SRB cytotoxicity screening | ACHN IC₅₀=7.9μM | G2/M cell cycle arrest | | Antibacterial activity | Staphylococcus aureus MIC | 64μg/ml | Protein synthesis inhibition |
Spectral characterization confirms solution-phase conformational flexibility: the aglycone adopts chair-chair-boat-chair configurations (A-D rings) with sugar residues exhibiting ⁴C₁ (glucose) and ¹C₄ (6-deoxygalactose) conformations. This dynamic structure facilitates multi-target interactions, explaining the compound’s polypharmacology [8] .
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: